molecular formula C18H9Cl2F2N3S B2482218 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 799770-31-3

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No. B2482218
CAS RN: 799770-31-3
M. Wt: 408.25
InChI Key: NYSLGZILYSHNQG-CSKARUKUSA-N
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Description

Synthesis Analysis

Synthesis of acrylonitrile derivatives, including compounds similar to the one of interest, often involves reactions with lithium aluminum hydride, leading to derivatives with varied yields. For example, reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride can afford corresponding prop-1-ene derivatives, showcasing the synthetic pathways and the structural diversity attainable within this chemical family (Frolov et al., 2005).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is confirmed through various analytical techniques, including X-ray diffraction analysis. This method has been used to confirm the structure of related compounds, providing insights into their geometric configuration and molecular orientation (Frolov et al., 2005).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in a variety of chemical reactions, showcasing a rich chemistry that includes the formation of new bonds and the introduction of different functional groups. These reactions not only expand the utility of these compounds but also highlight their versatile chemical behavior. For instance, bromination of certain acrylonitrile derivatives proceeds regioselectively, leading to new brominated products, indicative of the specific reactivity patterns these compounds can exhibit (Pakholka et al., 2021).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has demonstrated that benzofused thiazole derivatives exhibit significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their potential in acting as therapeutic agents. The distinct anti-inflammatory activity observed in certain derivatives, alongside their antioxidant capacity against various reactive species, underscores their potential in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Environmental Impact and Degradation

Studies on chlorophenols, including 2,4-dichlorophenol, which is structurally related to the dichlorophenyl component of the compound, have evaluated the environmental impact of these chemicals. They are known to exhibit moderate toxicity to mammalian and aquatic life. The persistence of chlorophenols in the environment can vary, highlighting the need for effective degradation strategies to mitigate their impact (Krijgsheld & Gen, 1986).

Biodegradation and Environmental Remediation

The biodegradation of herbicides based on 2,4-D, a component related to the compound's structural elements, has been extensively reviewed. Microorganisms play a crucial role in the degradation of 2,4-D and its derivatives, offering environmentally friendly remediation processes. This research underscores the importance of microbial degradation in reducing environmental pollution and safeguarding public health (Magnoli et al., 2020).

Synthesis and Chemical Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been reviewed, revealing their chemical and biological properties. Such studies provide insights into the methodologies for synthesizing compounds with complex structures like "(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile" and their potential applications in various fields (Abdurakhmanova et al., 2018).

properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F2N3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-16-4-2-12(21)6-15(16)22/h1-6,8-9,24H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSLGZILYSHNQG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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